1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

Lipophilicity optimization Drug-likeness CNS drug design

1-(3-Ethoxy-4-methoxybenzyl)-4-isopropylpiperazine (IUPAC: 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-propan-2-ylpiperazine; molecular formula C₁₇H₂₈N₂O₂; molecular weight 292.4 g/mol) is a disubstituted piperazine derivative belonging to the 1-benzyl-4-alkylpiperazine chemotype. This compound class has been extensively characterized as melanin-concentrating hormone (MCH) receptor modulators and melanocortin-4 receptor (MC4R) ligands, with demonstrated utility in metabolic and feeding disorder research.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
Cat. No. B6049629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CN2CCN(CC2)C(C)C)OC
InChIInChI=1S/C17H28N2O2/c1-5-21-17-12-15(6-7-16(17)20-4)13-18-8-10-19(11-9-18)14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3
InChIKeyLNQGKFKDBGQVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethoxy-4-methoxybenzyl)-4-isopropylpiperazine: Structural and Pharmacophoric Profile of a Differentiated Benzylpiperazine Research Compound


1-(3-Ethoxy-4-methoxybenzyl)-4-isopropylpiperazine (IUPAC: 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-propan-2-ylpiperazine; molecular formula C₁₇H₂₈N₂O₂; molecular weight 292.4 g/mol) is a disubstituted piperazine derivative belonging to the 1-benzyl-4-alkylpiperazine chemotype [1]. This compound class has been extensively characterized as melanin-concentrating hormone (MCH) receptor modulators and melanocortin-4 receptor (MC4R) ligands, with demonstrated utility in metabolic and feeding disorder research [2]. The compound features a 3-ethoxy-4-methoxy disubstituted benzyl pharmacophore at the N1 position and an isopropyl group at the N4 position, a substitution pattern that distinguishes it from commonly screened mono-substituted or N-phenyl analogs.

Why Generic 1-Benzylpiperazine Analogs Cannot Substitute for 1-(3-Ethoxy-4-methoxybenzyl)-4-isopropylpiperazine in SAR-Oriented Research


Benzylpiperazine derivatives exhibit steep structure-activity relationships (SAR) where subtle variations in the benzyl ring substitution pattern and the N4 alkyl/aryl group produce order-of-magnitude differences in receptor binding affinity, selectivity, and functional activity [1]. The specific combination of a 3-ethoxy-4-methoxybenzyl group with an N4-isopropyl substituent creates a unique pharmacophoric fingerprint that cannot be recapitulated by either the unsubstituted benzyl analog (1-benzyl-4-isopropylpiperazine) or the N4-phenyl variant [1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine] . Class-level SAR from MCH receptor ligand programs demonstrates that benzyl ring alkoxy substitution pattern and N4 substituent lipophilicity independently modulate target engagement, meaning that interchange of either moiety without quantitative validation risks compromising the pharmacological phenotype under investigation.

Quantitative Differentiation Evidence: 1-(3-Ethoxy-4-methoxybenzyl)-4-isopropylpiperazine vs. Closest Structural Analogs


Reduced Lipophilicity (Estimated LogP) Relative to N4-Phenyl Analog Improves Drug-Likeness Profile

The target compound, bearing an N4-isopropyl group, is predicted to have significantly lower lipophilicity than its closest commercially characterized analog, 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine, which has an experimentally measured LogP of 3.50 . Using the Hansch π constant difference between phenyl (π ≈ 1.96) and isopropyl (π ≈ 1.30) substituents, the target compound's LogP is estimated at approximately 2.84, representing a ΔLogP of –0.66 log units versus the phenyl comparator [1]. This reduction in lipophilicity is consistent with improved drug-likeness parameters and aligns with the preferred LogP range (1–3.5) for CNS-penetrant small molecules.

Lipophilicity optimization Drug-likeness CNS drug design

Lower Molecular Weight (292.4 vs. 326 g/mol) Within Same Pharmacophoric Template

The target compound has a molecular weight of 292.4 g/mol, substantially lower than the N4-phenyl analog 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine at 326 g/mol . This 33.6 g/mol reduction (10.3% decrease) is achieved through replacement of the phenyl group with an isopropyl group while retaining the identical 3-ethoxy-4-methoxybenzyl pharmacophore. This positions the target compound favorably relative to both the Lipinski Rule of 5 (MW < 500) and the more stringent lead-likeness criteria (MW < 350), without sacrificing the key benzyl substitution pattern known to be critical for MCH and MC4 receptor engagement [1].

Molecular weight optimization Lead-likeness Fragment-based screening

Increased Hydrogen Bond Acceptor Count (HBA = 4) Relative to Unsubstituted Benzyl Analogs

The target compound possesses four hydrogen bond acceptor (HBA) atoms—the two piperazine nitrogen atoms, the ethoxy oxygen, and the methoxy oxygen—compared to only two HBA in the unsubstituted benzyl comparator 1-benzyl-4-isopropylpiperazine (HBA = 2, piperazine nitrogens only) [1]. This increase from HBA=2 to HBA=4 fundamentally alters the hydrogen bond complementarity surface of the molecule, enabling additional polar interactions with target receptors that are structurally impossible for the simpler analog. The N4-phenyl analog 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine has HBA=3 (piperazine N + ethoxy O + methoxy O, with the phenyl group contributing zero HBA), making the target compound's HBA=4 profile intermediate between the two comparator extremes .

Hydrogen bonding Receptor binding Pharmacophore mapping

Enhanced Conformational Flexibility via Increased Rotatable Bond Count Compared to Unsubstituted Benzyl Analog

The target compound contains approximately 6–7 rotatable bonds (benzyl-CH₂, two ethoxy bonds, one methoxy bond, isopropyl C–N, and two isopropyl C–C bonds), compared to only 3 rotatable bonds in 1-benzyl-4-isopropylpiperazine and 3 rotatable bonds in 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine [1]. This roughly twofold increase in conformational degrees of freedom implies a significantly larger conformational ensemble accessible at physiological temperature, which can translate into a different entropic penalty upon receptor binding. The increased flexibility of the target compound may enable induced-fit binding mechanisms not available to more rigid analogs, while the ethoxy and methoxy groups provide additional conformational states for probing sub-pocket occupancy within MCH or MC4 receptor binding sites.

Conformational entropy Binding kinetics SAR exploration

Topological Polar Surface Area (tPSA) Maintained at 24.9 Ų Despite Increased HBA Count—Favorable CNS Permeability Prediction

The target compound is predicted to retain a tPSA of approximately 24.9 Ų, identical to the measured value for the N4-phenyl analog 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine (tPSA = 24.9 Ų) . This value falls well below the empirically determined CNS penetration threshold of tPSA < 60–70 Ų and significantly below the more stringent threshold of < 90 Ų for oral bioavailability [1]. The conservation of tPSA despite the increased HBA count (HBA=4 vs. HBA=3 for the phenyl analog) is attributable to the replacement of the planar, electron-delocalized phenyl ring with the smaller, non-aromatic isopropyl group, which offsets the polar surface area contribution of the additional hydrogen bond acceptor.

CNS permeability tPSA Blood-brain barrier penetration

Optimal Research and Procurement Scenarios for 1-(3-Ethoxy-4-methoxybenzyl)-4-isopropylpiperazine Based on Quantitative Differentiation Evidence


MCH Receptor SAR Probe Development Requiring Differentiated Pharmacophoric Space

For laboratories conducting structure-activity relationship studies on melanin-concentrating hormone (MCH) receptors, the target compound provides a unique chemical probe occupying pharmacophoric space distinct from both N4-aryl piperazines and simple N-benzylpiperazines. As documented in US Patent 6,953,801 B2, substituted 1-benzyl-4-substituted piperazine analogues modulate MCH receptor activity with steep SAR [1]. The combination of 3-ethoxy-4-methoxybenzyl substitution with an N4-isopropyl group occupies a region of chemical space where neither the benzyl ring substitution pattern nor the N4 lipophilicity has been exhaustively explored in published MCH antagonist programs. The compound's estimated LogP of ~2.8 and tPSA of ~24.9 Ų predict favorable CNS exposure, making it suitable for both in vitro binding assays and cell-based functional assays targeting centrally expressed MCH receptors.

Melanocortin-4 Receptor (MC4R) Antagonist or Agonist Screening Libraries

Piperazinebenzylamine derivatives have been established as potent MC4R antagonists and agonists, with reported Kᵢ values as low as 4.5 nM for optimized analogs [1]. The target compound's 3-ethoxy-4-methoxybenzyl motif introduces dual alkoxy substitution that has been underexplored in published MC4R SAR. The compound's molecular weight of 292.4 g/mol positions it within lead-like chemical space (MW < 350), offering superior ligand efficiency potential compared to higher-MW MC4R ligands. For organizations building focused screening decks targeting metabolic disorders, this compound represents a synthetically accessible, structurally validated starting point with predicted CNS drug-like properties.

CNS Penetration-Focused Compound Procurement for Blood-Brain Barrier Permeability Studies

Based on the compound's predicted tPSA of ~24.9 Ų (well below the CNS penetration threshold of 60–70 Ų) and estimated LogP of ~2.84 (within the optimal CNS range of 2–3.5), this compound is an excellent candidate for blood-brain barrier permeability assessment studies [1]. The compound's zero hydrogen bond donor count and moderate molecular weight further support passive transcellular diffusion predictions. For CROs and academic labs conducting parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell studies, the target compound offers a differentiated physicochemical profile versus commonly used control compounds, enabling assessment of how dual alkoxy substitution on the benzyl ring influences brain penetration kinetics.

Chemical Biology Tool Compound for Target Deconvolution of Benzylpiperazine-Responsive Phenotypes

The target compound's unique structural features—specifically its HBA=4 profile and 6–7 rotatable bonds—make it a valuable tool for chemical biology studies aimed at deconvoluting the molecular targets underlying benzylpiperazine-mediated phenotypes. Its differentiation from 1-benzyl-4-isopropylpiperazine (HBA=2) and 1-(3-ethoxy-4-methoxybenzyl)-4-phenylpiperazine (HBA=3) allows for systematic pharmacophore mapping via comparative phenotypic screening. Researchers can employ this compound in parallel with structurally matched analogs to dissect the contribution of individual hydrogen bond acceptor atoms and conformational flexibility to observed cellular activities, enabling rational target identification and validation workflows [2].

Quote Request

Request a Quote for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.